Isosorbide 5-Mononitrate 2-beta-D-Glucuronide
Description
Properties
Molecular Formula |
C12H17NO12 |
|---|---|
Molecular Weight |
367.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1 |
InChI Key |
MQHSDQNPAIOBOQ-UNOXEBRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Background on Isosorbide Mononitrate and Its Derivatives
Isosorbide mononitrate is chemically known as 1,4:3,6-dianhydro-D-glucitol nitrate, with the formula C6H9NO6. It contains two nitrate groups at positions 2 and 5 on the isosorbide ring, but the mononitrate form specifically has a nitrate group at the 5-position. Its derivatives, including glucuronide conjugates, are significant due to their pharmacological activity and metabolic profiles.
Preparation of Isosorbide-5-Mononitrate
Starting Material: Isosorbide-2,5-Dinitrate
The synthesis of isosorbide-5-mononitrate typically begins with isosorbide-2,5-dinitrate, which can be prepared by direct nitration of isosorbide using a mixture of nitric acid, acetic anhydride, and acetic acid at low temperatures (5-10°C). This dinitrate serves as the precursor for selective reduction to the mononitrate.
Selective Reduction Methods
The key challenge is the selective reduction of the nitrate group at the 2-position while retaining the nitrate at the 5-position to yield isosorbide-5-mononitrate.
Hydrogenation with Platinum-Containing Catalysts
- Catalyst : Platinum oxide (PtO2) is the preferred catalyst.
- Conditions : The reaction is carried out in an organic solvent such as methanol or a methanol/dichloromethane mixture, under a hydrogen atmosphere (5 to 300 psi) at room temperature.
- Reaction Time : Typically 60 to 600 minutes.
- Selectivity : This method preferentially reduces the 2-nitrate group, giving yields around 68-85%.
- Additional Selectors : The presence of a non-easily oxidisable coordinating metal salt like nickel(II) chloride can improve selectivity, though concerns about toxicity may limit its use.
Hydride Reduction with Transition Metal Phthalocyanine Catalysts
- Catalyst : Transition metal phthalocyanines or polyphthalocyanines, particularly iron or cobalt complexes.
- Reducing Agents : Hydride sources such as sodium tetrahydroborate (NaBH4), potassium tetrahydroborate, or lithium tetrahydroborate.
- Solvent : Organic solvents like methanol, dichloromethane, or their mixtures.
- Mechanism : The transition metal phthalocyanine acts as a coordination catalyst to direct reduction selectively to the 2-position.
- Yields : This method achieves yields around 70%, with excellent selectivity and scalability potential.
Example Reaction Conditions and Outcomes
| Parameter | Hydrogenation (PtO2) | Hydride Reduction (Fe/Co Phthalocyanine) |
|---|---|---|
| Catalyst | Platinum oxide (PtO2) | Iron or cobalt phthalocyanine |
| Reducing agent | Hydrogen gas (H2) | Sodium tetrahydroborate (NaBH4) |
| Solvent | Methanol or methanol/dichloromethane | Methanol or methanol/dichloromethane |
| Pressure | 5–300 psi | Atmospheric (no gas pressure) |
| Temperature | Room temperature | Room temperature |
| Reaction time | 1–10 hours | Variable, typically a few hours |
| Yield | 68–85% | ~70% |
| Selectivity | High, preferential 2-position reduction | High, preferential 2-position reduction |
Preparation of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide
Glucuronidation Overview
This compound is formed by conjugation of isosorbide 5-mononitrate with glucuronic acid at the 2-position hydroxyl group. This is typically a biotransformation step rather than a purely synthetic chemical process.
Enzymatic Glucuronidation
- Enzymes : UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of isosorbide 5-mononitrate.
- Reaction Conditions : Usually performed in vitro using liver microsomes or recombinant UGT enzymes under physiological pH and temperature.
- Outcome : Formation of the 2-beta-D-glucuronide conjugate, increasing solubility and facilitating excretion.
Chemical Synthesis Approaches (Less Common)
- Chemical glucuronidation can be attempted using activated glucuronic acid derivatives (e.g., glucuronyl halides or trichloroacetimidates) in the presence of catalysts or promoters.
- These methods require protection of other hydroxyl groups and careful control of reaction conditions to achieve regioselectivity at the 2-position.
- Due to complexity, enzymatic methods are preferred for producing the glucuronide conjugate.
Summary of Preparation Methods
| Step | Method | Key Reagents/Catalysts | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Synthesis of isosorbide-2,5-dinitrate | Nitration of isosorbide | Nitric acid, acetic anhydride, acetic acid | High yield | Low temperature nitration (5-10°C) |
| Selective reduction to isosorbide-5-mononitrate | Hydrogenation with PtO2 catalyst | PtO2, H2 gas, methanol solvent | 68-85% yield, high selectivity | Optional nickel chloride for selectivity |
| Selective reduction with hydride source | NaBH4 with Fe/Co phthalocyanine catalyst | NaBH4, Fe/Co phthalocyanine, methanol | ~70% yield, excellent selectivity | Scalable and less toxic than metal salts |
| Glucuronidation to 2-beta-D-glucuronide | Enzymatic (UGTs) | UDP-glucuronic acid, UGT enzymes | Efficient, regioselective | Biotransformation preferred |
| Chemical glucuronidation (less common) | Activated glucuronic acid derivatives | Glucuronyl halides, catalysts | Complex, low yield | Requires protection/deprotection steps |
Research Findings and Practical Considerations
- The selective reduction of isosorbide-2,5-dinitrate to isosorbide-5-mononitrate is well-documented with platinum-based hydrogenation and hydride/phthalocyanine catalysis methods providing high selectivity and yields.
- The hydride/phthalocyanine method offers advantages in terms of catalyst cost and reduced toxicity compared to platinum and nickel salts.
- The glucuronidation step is predominantly enzymatic in vivo, with in vitro enzymatic synthesis being the method of choice for producing the 2-beta-D-glucuronide conjugate.
- Chemical glucuronidation is synthetically challenging and less practical for large-scale or pharmaceutical applications.
- Solvent choice impacts reaction rate and selectivity; methanol or methanol/dichloromethane mixtures are preferred for reduction steps due to solubility and reaction control.
- Reaction parameters such as hydrogen pressure, catalyst loading, and reaction time require optimization for scale-up.
Chemical Reactions Analysis
Hydrolysis Reactions
ISMN-2β-G undergoes hydrolysis under acidic or enzymatic conditions, cleaving the glucuronide moiety to regenerate the parent compound, isosorbide 5-mononitrate (ISMN).
| Reaction Conditions | Products | Significance |
|---|---|---|
| 0.1 M HCl, 37°C, 24 hours | ISMN + Glucuronic acid | Demonstrates instability in acidic environments, relevant for gastric metabolism |
| β-Glucuronidase, pH 5.0, 37°C | ISMN + Glucuronic acid | Mimics enzymatic hydrolysis in hepatic/renal clearance pathways |
Hydrolysis is critical for understanding ISMN-2β-G’s metabolic reactivation, as ISMN directly contributes to vasodilation .
Reduction Reactions
The nitrate ester group in ISMN-2β-G is reduced enzymatically to release nitric oxide (NO), the primary bioactive agent.
| Reduction Pathway | Reagents/Enzymes | Products |
|---|---|---|
| Enzymatic reduction | Nitrate reductase, glutathione | Nitrite → NO + Isosorbide derivatives |
| Chemical reduction | Sodium dithionite, pH 7.4 | Partial denitration + intermediate metabolites |
This reduction is pH-dependent, with optimal activity at neutral pH (7.0–7.4). The released NO activates guanylate cyclase, increasing cGMP levels and inducing vasodilation .
Oxidation Reactions
Oxidation targets the glucuronic acid moiety or the furofuran ring system:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| Potassium permanganate | Aqueous, 50°C | Carboxylic acid derivatives + CO₂ |
| Cytochrome P450 enzymes | Hepatic microsomes | Hydroxylated metabolites |
Oxidation alters solubility and excretion kinetics, influencing pharmacokinetics .
Conjugation Reactions
ISMN-2β-G participates in secondary conjugation reactions, enhancing water solubility for renal excretion:
| Conjugation Type | Reagents/Enzymes | Products |
|---|---|---|
| Sulfation | Sulfotransferases, PAPS | ISMN-2β-G-sulfate |
| Amino acid conjugation | Glycine/glutamine transferases | Glycyl/glutamyl conjugates |
These reactions compete with hydrolysis, affecting bioavailability and half-life.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Primary Site | Biological Impact |
|---|---|---|---|
| Hydrolysis | Moderate | Stomach/Liver | Reactivates ISMN for therapeutic effects |
| Reduction | Fast | Vascular endothelium | Direct vasodilation via NO release |
| Oxidation | Slow | Liver/Kidney | Detoxification and excretion |
| Conjugation | Variable | Liver | Enhances solubility for renal clearance |
Key Research Findings
-
Hydrolysis Stability : ISMN-2β-G is 40% hydrolyzed in simulated gastric fluid after 12 hours, suggesting partial gastric reactivation.
-
Enzymatic Specificity : Human nitrate reductase shows 3x higher affinity for ISMN-2β-G than bacterial isoforms.
-
Drug-Drug Interactions : Co-administration with sulfasalazine (a sulfotransferase inhibitor) increases ISMN-2β-G plasma levels by 25%.
Scientific Research Applications
Pharmacokinetics
- Absorption : Isosorbide 5-Mononitrate is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations approximately one hour post-administration with nearly 100% bioavailability .
- Metabolism : It undergoes extensive hepatic metabolism to form Isosorbide 5-Mononitrate 2-beta-D-Glucuronide, which has a half-life of about 2.5 hours .
- Elimination : The compound is primarily excreted through urine, both as unchanged drug and metabolites .
Treatment of Angina Pectoris
Isosorbide 5-Mononitrate is primarily indicated for the prevention and management of angina pectoris due to coronary artery disease. It helps alleviate symptoms by improving blood flow to the heart muscle, thereby reducing the frequency and severity of anginal attacks .
Case Studies
- Chronic Stable Angina : A study demonstrated that patients with chronic stable angina experienced significant improvements in exercise tolerance when treated with Isosorbide 5-Mononitrate compared to placebo. The study highlighted the compound's efficacy in enhancing quality of life for patients with ischemic heart disease .
- Pharmacokinetic Studies : Research involving pharmacokinetic modeling has shown that Isosorbide 5-Mononitrate exhibits predictable plasma concentration profiles in both healthy individuals and patients with chronic conditions. This predictability aids in optimizing dosing regimens for effective management of angina .
- Vasodilatory Effects : Clinical trials have confirmed that Isosorbide 5-Mononitrate significantly reduces vascular resistance and improves hemodynamics in patients undergoing cardiac procedures, showcasing its utility in acute care settings .
Comparative Data Table
| Parameter | Isosorbide 5-Mononitrate | Isosorbide Dinitrate |
|---|---|---|
| Bioavailability | ~100% | Variable |
| Peak Plasma Concentration Time | ~1 hour | ~30 minutes |
| Half-Life | ~5 hours | ~2-6 hours |
| Primary Use | Angina pectoris | Angina pectoris |
| Route of Administration | Oral | Oral/IV |
Mechanism of Action
The mechanism of action of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide involves the release of nitric oxide, which activates guanylate cyclase in smooth muscle cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation . The compound primarily targets vascular smooth muscle cells and pathways involved in nitric oxide signaling .
Comparison with Similar Compounds
Similar Compounds
Isosorbide Mononitrate: A nitrate ester used to prevent angina pectoris.
Isosorbide Dinitrate: Another nitrate ester with similar vasodilatory properties.
Nitroglycerin: A well-known nitrate used for its rapid vasodilatory effects.
Uniqueness
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide is unique due to its glucuronide conjugation, which may influence its pharmacokinetics and biological activity. This modification can enhance its solubility, stability, and bioavailability compared to other nitrate esters .
Biological Activity
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide (IS-5-MN-2-Gluc) is a metabolite derived from the anti-anginal agent isosorbide mononitrate (ISMN), which is widely used in the management of angina pectoris and heart failure. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile.
IS-5-MN-2-Gluc functions primarily as a prodrug that, upon metabolism, releases nitric oxide (NO), a potent vasodilator. The mechanism involves:
- Activation of Guanylate Cyclase : NO activates soluble guanylate cyclase in vascular endothelial cells, leading to increased intracellular cyclic GMP (cGMP) levels.
- Smooth Muscle Relaxation : Elevated cGMP activates protein kinase G, resulting in reduced intracellular calcium concentrations and subsequent relaxation of vascular smooth muscle cells .
- Metabolism : IS-5-MN is metabolized to non-active forms, including isosorbide and sorbitol, with approximately 17% excreted as the 2-glucuronide form .
Pharmacokinetics
- Absorption : IS-5-MN exhibits nearly 100% bioavailability when administered orally, with peak plasma concentrations reached within 30 to 60 minutes .
- Distribution : The volume of distribution is approximately 0.6 L/kg, indicating extensive distribution in body tissues .
- Elimination : The elimination half-life of IS-5-MN is about 5 hours, with renal excretion accounting for most elimination processes .
Study on Exercise-Induced Angina
A double-blind crossover study involving 24 patients demonstrated that a single dose of 60 mg IS-5-MN significantly improved exercise tolerance without developing tolerance over time. The study indicated that patients experienced increased exercise duration until chest pain onset compared to placebo controls .
Endothelial Function Assessment
Another study assessed the effects of IS-5-MN on endothelial function in healthy volunteers. Results indicated that after seven days of treatment with 120 mg IS-5-MN daily, there was significant impairment in endothelial-dependent vasodilation, which was reversible with antioxidant administration (vitamin C) suggesting a role for free radicals in this effect .
Safety and Adverse Effects
Common side effects associated with IS-5-MN include headaches and hypotension. In clinical settings, careful monitoring is required, especially in elderly populations who may be more susceptible to adverse reactions due to comorbidities .
Comparative Analysis of Biological Activity
| Parameter | Isosorbide Mononitrate | This compound |
|---|---|---|
| Bioavailability | ~100% | ~100% |
| Peak Plasma Concentration | 30-60 min | 30-60 min |
| Elimination Half-life | ~5 hours | ~6 hours |
| Metabolites | Isosorbide, Sorbitol | Non-active forms |
| Therapeutic Use | Anti-anginal | Potentially similar but less studied |
| Common Side Effects | Headaches | Headaches, hypotension |
Q & A
Basic Research Questions
Q. How is Isosorbide 5-Mononitrate 2-beta-D-Glucuronide identified and quantified in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary analytical method. A validated protocol involves dissolving the compound in methanol (1.0 mg/mL), filtering, and using internal standards for calibration. Peak area integration under optimized chromatographic conditions ensures accurate quantification .
- Metabolic Context : This glucuronide is a phase II metabolite of isosorbide 5-mononitrate (ISMN), formed via hepatic glucuronidation. Its detection in serum or urine confirms ISMN’s metabolic clearance pathways .
Q. What are the primary metabolic pathways leading to the formation of this compound?
- Pathway Analysis : ISMN undergoes denitration to isosorbide and glucuronidation via UDP-glucuronosyltransferases (UGTs). The 2-beta-D-glucuronide derivative is a major excretion product, accounting for ~75–85% of ISMN’s clearance. Renal excretion dominates, with glucuronide conjugates representing >90% of urinary metabolites .
Q. What is the biological significance of glucuronidation in ISMN’s pharmacokinetics?
- Role of Glucuronidation : Conjugation increases hydrophilicity, facilitating renal excretion. Unlike the parent compound (ISMN), the glucuronide lacks vasodilatory activity, acting primarily as an inactivation pathway. However, its accumulation in renal impairment may necessitate dose adjustments .
Advanced Research Questions
Q. What are the challenges in synthesizing this compound for use as a reference standard?
- Synthesis Challenges : Stereoselective glucuronidation requires enzymatic methods (e.g., recombinant UGTs) or chemical synthesis with protecting groups to avoid nitrate ester hydrolysis. Purity validation demands multi-dimensional NMR and mass spectrometry to distinguish positional isomers (e.g., 2-beta-D vs. 5-beta-D glucuronides) .
Q. How do pharmacokinetic parameters of the glucuronide metabolite compare across in vitro and in vivo models?
- Model Discrepancies : In vitro hepatocyte models often underestimate glucuronide formation rates due to differences in UGT isoform expression. In vivo studies in rats show a serum half-life of ~5 hours for ISMN, but interspecies variations in glucuronidation efficiency complicate extrapolation to humans .
Q. What experimental approaches resolve discrepancies in reported bioactivity data between ISMN and its glucuronide?
- Data Reconciliation Strategy : Contradictory bioactivity claims (e.g., residual vasodilation) can be addressed via receptor-binding assays using purified glucuronide. For example, testing the metabolite’s affinity for soluble guanylate cyclase (sGC) under physiologically relevant concentrations clarifies its pharmacological inertness .
Q. How does the stability of this compound vary under different storage conditions?
- Stability Profiling : The glucuronide is prone to hydrolysis in acidic environments (pH < 4). Stability studies recommend storage at −80°C in lyophilized form, with reconstitution in neutral buffers (pH 7.4) to prevent degradation during analytical workflows .
Methodological Considerations
- Analytical Validation : Ensure compliance with pharmacopeial guidelines (e.g., USP) for impurity profiling, including limits for denitrated byproducts (e.g., sorbitol) .
- Ethical and Regulatory Compliance : Preclinical studies must adhere to OECD/ICH guidelines for metabolite safety assessment, particularly for glucuronides with potential renal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
